molecular formula C8H16O3 B13578735 3-Hydroxy-4-methylheptanoic acid CAS No. 903503-32-2

3-Hydroxy-4-methylheptanoic acid

Cat. No.: B13578735
CAS No.: 903503-32-2
M. Wt: 160.21 g/mol
InChI Key: DNABWSAKHOTPSW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylheptanoic acid is an organic compound with the molecular formula C9H18O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methylheptanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a methyl ketone, with a hydroxylating agent. For instance, the reaction of 4-methyl-2-pentanone with a hydroxylating agent like hydrogen peroxide in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3-oxo-4-methylheptanoic acid.

    Reduction: Formation of 3-hydroxy-4-methylheptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 3-Hydroxy-4-methylpentanoic acid
  • 3-Hydroxy-4-methylhexanoic acid
  • 3-Hydroxy-4-methyloctanoic acid

Comparison: 3-Hydroxy-4-methylheptanoic acid is unique due to its specific carbon chain length and the position of the hydroxyl and methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

903503-32-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-4-methylheptanoic acid

InChI

InChI=1S/C8H16O3/c1-3-4-6(2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

DNABWSAKHOTPSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC(=O)O)O

Origin of Product

United States

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